3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one
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Overview
Description
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one typically involves the reaction of a suitable precursor with a boron-containing reagent. One common method is the reaction of 3-methyl-2-butanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Substitution reactions may involve halogenating agents like bromine or chlorine, and the reactions are usually performed under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar boronic ester with a simpler structure, used in similar types of reactions.
Bis(pinacolato)diboron: A widely used boron reagent in organic synthesis, known for its stability and reactivity.
Catecholborane: Another boron-containing compound used in hydroboration reactions.
Uniqueness
3-Methyl-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is unique due to its specific structure, which includes a methyl group and a dioxaborolane ring. This structure provides distinct reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis. Its ability to form stable boron-carbon bonds and participate in a wide range of reactions sets it apart from other boronic esters.
Properties
IUPAC Name |
3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-8(2)9(13)7-12-14-10(3,4)11(5,6)15-12/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSXGTMBIHGQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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